GSK1016790A Exhibits 300-Fold Higher Potency Compared to 4α-PDD in Activating TRPV4 Currents
GSK1016790A demonstrates substantially enhanced potency relative to the classic phorbol ester TRPV4 agonist 4α-PDD. In direct comparative electrophysiological assays using HEK cells expressing TRPV4, GSK1016790A was 300-fold more potent than 4α-PDD in activating TRPV4-mediated whole-cell currents [1].
| Evidence Dimension | TRPV4 activation potency (fold-difference in whole-cell currents) |
|---|---|
| Target Compound Data | EC50 = 2.1 nM (human TRPV4) |
| Comparator Or Baseline | 4α-PDD; 300-fold less potent |
| Quantified Difference | 300-fold higher potency for GSK1016790A |
| Conditions | HEK cells heterologously expressing human TRPV4; whole-cell patch-clamp electrophysiology |
Why This Matters
This quantifiable potency advantage minimizes compound usage, reduces off-target exposure at lower working concentrations, and provides superior signal-to-noise in electrophysiological studies, directly impacting experimental cost and data quality.
- [1] Thorneloe KS, Sulpizio AC, Lin Z, Figueroa DJ, Clouse AK, McCafferty GP, et al. J Pharmacol Exp Ther. 2008;326(2):432-42. View Source
